molecular formula C10H9NO2 B8562051 4-Cyano-2-methylphenyl acetate CAS No. 103264-03-5

4-Cyano-2-methylphenyl acetate

Cat. No.: B8562051
CAS No.: 103264-03-5
M. Wt: 175.18 g/mol
InChI Key: UZTYCLNVOHUCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-methylphenyl acetate is an organic compound characterized by a phenyl ring substituted with a cyano (-CN) group at the 4-position, a methyl (-CH₃) group at the 2-position, and an acetate (-OAc) ester moiety. It is synthesized via a condensation reaction between 4-hydrazinyl-3-methylbenzonitrile and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol under reflux conditions, yielding a brown oil with a molecular weight of approximately 323 g/mol (MH⁺ ion observed via mass spectrometry) . Its structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, influencing its reactivity and interactions in chemical reactions.

Properties

CAS No.

103264-03-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4-cyano-2-methylphenyl) acetate

InChI

InChI=1S/C10H9NO2/c1-7-5-9(6-11)3-4-10(7)13-8(2)12/h3-5H,1-2H3

InChI Key

UZTYCLNVOHUCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents CAS Number Applications
4-Cyano-2-methylphenyl acetate C₁₀H₉NO₂ (inferred) ~323 Brown oil Cyano, Methyl, Acetate Not specified Pharmaceutical intermediates
(4-Chloro-2-methylphenyl) acetate C₉H₉ClO₂ 184.62 Not specified Chloro, Methyl, Acetate 6341-99-7 Potential agrochemicals
Vinyl acetate C₄H₆O₂ 86.09 Colorless liquid Vinyl ester 108-05-4 Polymer production (e.g., adhesives, paints)
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 Crystalline solid Phenyl, Acetoacetyl 16648-44-5 Analytical reference standard
Key Findings :
  • Electron-Withdrawing Groups: The cyano group in this compound enhances electrophilicity at the ester carbonyl compared to the chloro substituent in (4-chloro-2-methylphenyl) acetate, making it more reactive in nucleophilic acyl substitutions .
  • Physical State: Unlike the crystalline solid methyl 2-phenylacetoacetate , this compound exists as a brown oil, likely due to increased molecular flexibility and reduced symmetry from the cyano and methyl groups .
  • Applications: While vinyl acetate is a bulk monomer for polymers , this compound is specialized for synthesizing trifluoromethylpyrazole derivatives, highlighting its niche role in medicinal chemistry .

Physico-Chemical Properties

  • Solubility: The polar cyano group likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the less polar (4-chloro-2-methylphenyl) acetate.
  • Stability: The electron-withdrawing cyano group may accelerate ester hydrolysis under basic conditions relative to methyl or chloro analogs.

Q & A

Q. What ethical considerations arise when using this compound in biomedical research?

  • Methodology :
  • Regulatory Compliance : Adhere to NIH guidelines for in vitro studies; avoid human/animal exposure unless approved by institutional ethics boards.
  • Data Transparency : Publish negative results (e.g., lack of efficacy) to prevent publication bias. Disclose potential conflicts of interest in funding .

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